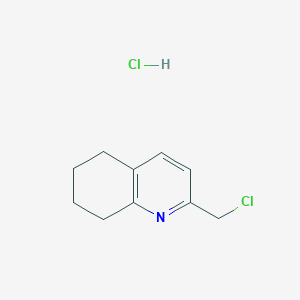
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloromethyl group attached to the quinoline ring system, which is further stabilized by the hydrochloride salt form. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride typically involves the chloromethylation of 5,6,7,8-tetrahydroquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives with different degrees of saturation.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine Hydrochloride: Similar in structure but with a pyridine ring instead of a quinoline ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride: Another chloromethylated pyridine derivative with additional substituents.
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine Hydrochloride: Similar to the above compound but with different substituent positions.
Uniqueness
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. The presence of the tetrahydroquinoline ring system makes it more flexible and less aromatic compared to pyridine derivatives, potentially leading to different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C10H13Cl2N |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5,6,7,8-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h5-6H,1-4,7H2;1H |
Clave InChI |
ONLOGKYQTRVNFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=N2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)

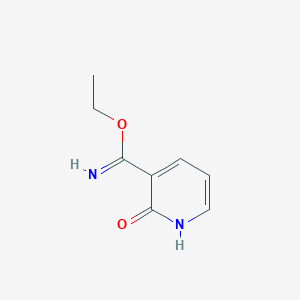
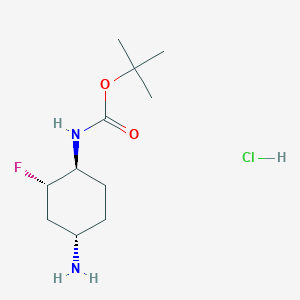
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
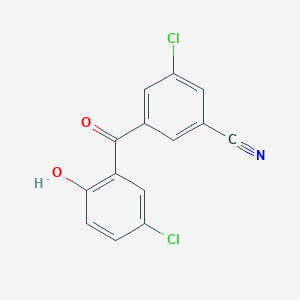
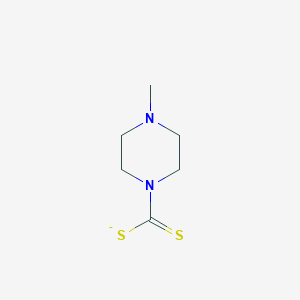
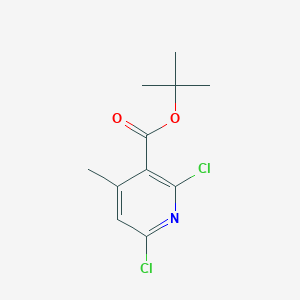
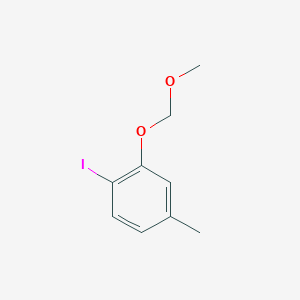
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
